molecular formula C13H15ClN4O3 B2681497 1-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidine-1-carbonyl)imidazolidin-2-one CAS No. 2034447-81-7

1-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidine-1-carbonyl)imidazolidin-2-one

Cat. No.: B2681497
CAS No.: 2034447-81-7
M. Wt: 310.74
InChI Key: LFKXVWVNFGWGGL-UHFFFAOYSA-N
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Description

The compound 1-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidine-1-carbonyl)imidazolidin-2-one is a fascinating molecule with multiple applications in scientific research. It incorporates several functional groups, including a pyrrolidine ring, an imidazolidinone moiety, and a chloropyridine substituent, making it structurally complex and chemically versatile.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of 1-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidine-1-carbonyl)imidazolidin-2-one can be accomplished through a multi-step process, typically involving the following key steps:

  • Chlorination: : Introduction of the chlorine atom into the pyridine ring.

  • Formation of the Pyrrolidine Ring: : This step can involve cyclization reactions of appropriate precursors under controlled conditions.

  • Attachment of the Carbonyl Group: : Using reagents like acid chlorides or anhydrides to introduce the carbonyl group.

  • Formation of Imidazolidinone: : This can be achieved through cyclization of a suitable precursor in the presence of a base.

Industrial Production Methods: : Industrial production might leverage more efficient, scalable processes:

  • Continuous Flow Synthesis: : For large-scale production, where reactions are carried out in a continuous manner, improving efficiency and yield.

  • Catalysis: : Using catalysts to speed up specific steps in the synthesis, reducing reaction times and costs.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions, particularly at sites where the carbonyl or pyrrolidine groups are present.

  • Reduction: : It can be reduced under suitable conditions, potentially converting carbonyl to alcohols.

  • Substitution: : The chlorine on the pyridine ring can be substituted by nucleophiles.

Common Reagents and Conditions

  • Oxidation: : Reagents like potassium permanganate, chromium trioxide.

  • Reduction: : Sodium borohydride, lithium aluminum hydride.

  • Substitution: : Sodium methoxide, potassium tert-butoxide.

Major Products Formed

  • Oxidation: : Formation of ketones or carboxylic acids.

  • Reduction: : Formation of alcohols.

  • Substitution: : Various substituted pyridine derivatives.

Scientific Research Applications

  • Chemistry

    • As a building block in the synthesis of more complex molecules.

    • Used in studying reaction mechanisms due to its versatile functional groups.

  • Biology

    • Potential use in designing enzyme inhibitors.

    • Investigated for its interactions with biological macromolecules.

  • Medicine

    • Possible applications in drug development, particularly for compounds targeting central nervous system disorders.

  • Industry

    • Utilized in the development of novel materials with specific properties.

Mechanism of Action

1-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidine-1-carbonyl)imidazolidin-2-one exerts its effects through interactions with various molecular targets, depending on its application. For instance, in medicinal chemistry, it may target specific enzymes or receptors, altering their function through binding interactions.

  • Molecular Targets and Pathways

    • Enzymes: It can act as an inhibitor or modulator.

    • Receptors: Binding to specific receptors can influence signal transduction pathways.

Comparison with Similar Compounds

Comparison with Other Compounds

  • Compared to other pyrrolidine or imidazolidinone derivatives, this compound's chloropyridine moiety can enhance its reactivity and potential biological activity.

  • Its unique structure allows for specific interactions that might not be achievable with other compounds.

List of Similar Compounds

  • 1-(3-Pyridyl)pyrrolidine-1-carbonylimidazolidin-2-one

  • 1-(3-Chloropyridin-4-yl)pyrrolidine-1-carbonylimidazolidin-2-one

  • Imidazolidin-2-one derivatives with various substitutions on the pyrrolidine ring.

This is just the tip of the iceberg! The compound's real-world potential is extensive, making it a subject of continual research and industrial interest.

Properties

IUPAC Name

1-[3-(3-chloropyridin-4-yl)oxypyrrolidine-1-carbonyl]imidazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN4O3/c14-10-7-15-3-1-11(10)21-9-2-5-17(8-9)13(20)18-6-4-16-12(18)19/h1,3,7,9H,2,4-6,8H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFKXVWVNFGWGGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=C(C=NC=C2)Cl)C(=O)N3CCNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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